molecular formula C9H14O3 B100770 2-ALLYLOXYETHYL METHACRYLATE CAS No. 16839-48-8

2-ALLYLOXYETHYL METHACRYLATE

Cat. No.: B100770
CAS No.: 16839-48-8
M. Wt: 170.21 g/mol
InChI Key: ZCYIYBNDJKVCBR-UHFFFAOYSA-N
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Description

2-ALLYLOXYETHYL METHACRYLATE is an organic compound with the molecular formula C9H14O3. It is a methacrylate ester that features an allyloxy group attached to an ethyl chain, which is then bonded to a methacrylate moiety. This compound is known for its utility in polymer chemistry due to its reactive double bonds, which facilitate polymerization and copolymerization processes .

Scientific Research Applications

2-ALLYLOXYETHYL METHACRYLATE is utilized in various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-ALLYLOXYETHYL METHACRYLATE can be synthesized through the esterification of methacrylic acid with 2-(allyloxy)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to promote esterification. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 2-(allyloxy)ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-ALLYLOXYETHYL METHACRYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for 2-ALLYLOXYETHYL METHACRYLATE involves its polymerization through radical initiation. The double bonds in the methacrylate and allyloxy groups react with radical initiators to form polymer chains. These polymers can then interact with various molecular targets, depending on their functional groups and the specific application .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: Similar in structure but contains a hydroxyl group instead of an allyloxy group.

    Ethyl methacrylate: Lacks the allyloxy group and has a simpler structure.

    Butyl methacrylate: Contains a butyl group instead of an allyloxy group.

Uniqueness

2-ALLYLOXYETHYL METHACRYLATE is unique due to its allyloxy group, which provides additional reactivity and functionality compared to other methacrylate esters. This makes it particularly valuable in applications requiring specific chemical modifications and properties .

Properties

IUPAC Name

2-prop-2-enoxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-4-5-11-6-7-12-9(10)8(2)3/h4H,1-2,5-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYIYBNDJKVCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121826-50-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-(2-propen-1-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121826-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4066123
Record name 2-(Allyloxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16839-48-8
Record name 2-Propenoic acid, 2-methyl-, 2-(2-propen-1-yloxy)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16839-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-propen-1-yloxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-propen-1-yloxy)ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Allyloxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-allyloxy)ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a three-necked flask equipped with a stirrer, a thermometer, a reflux condenser and a Dean-Stark apparatus were added methacrylic acid (137.7 g, 1.6 moles), ethyleneglycol monoallylether (80.7 g, 0.8 moles), p-toluenesulfonic acid (0.76 g, 4.0 mmole) and toluene (650 mL). The mixture was heated to 120° C. for 5 hours with exclusion of water. Another portion of p-toluenesulfonic acid (0.12 g) and the mixture was heated to 120° C. for 6 hours. The other portion of p-toluenesulfonic acid (0.1 g) was added and the mixture was heated to 120° C. for 9 hours. During the reaction, the consumption of methacrylic acid and ethyleneglycol monoallylether were monitored by liquid chromatography and the conversion reached 98%. The mixture was neutralized by addition of aq. NaHCO3 and the layers were separated. The aqueous layer was extracted with toluene and the combined organic layers were dried over CaCl2 and concentrated under reduced pressure. Distillation of the crude material (60° C. at 2 mmng) yielded 2-allyloxyethyl methacrylate (98.7 g, 73%) shown below.
Quantity
137.7 g
Type
reactant
Reaction Step One
Quantity
80.7 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A three-necked flask equipped with stirrer, thermometer, reflux condenser and Dean-Stark trap is charged with methacrylic acid (137.7 g, 1.6 mol), ethylene glycol monoallyl ether (80.7 g, 0.8 mol), p-toluenesulfonic acid (0.76 g, 4.0 mmol) and toluene (650 mL). After allowing the reaction to proceed at 120° C. for 5 hours, 0.12 g of p-toluenesulfonic acid is added, and the reaction is further allowed to proceed at the same temperature for 6 hours. Then, 0.1 g of p-toluenesulfonic acid is added, and the reaction is further allowed to proceed at the same temperature for 9 hours, whereupon the reaction is completed. During the whole reaction period, methacrylic acid and ethylene glycol monoallyl ether are monitored with liquid chromatography. The final conversion amounted to 98%. The reaction mixture is neutralized by adding an aqueous solution of NaHCO3 and allowed to separate into two layers. The aqueous layer is extracted once with toluene. The combined organic layer is dried over CaCl2 and the volatile matter is distilled off under reduced pressure. The crude product is distilled under reduced pressure (60, 2 mmHg) to give 98.7 g (73% yield) of 2-allyloxyethyl methacrylate shown below.
Quantity
137.7 g
Type
reactant
Reaction Step One
Quantity
80.7 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.12 g
Type
catalyst
Reaction Step Four
Quantity
0.1 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

First, methacrylic acid is reacted with allyloxyethanol in the presence of catalytic of sulfuric acid by a usual esterification method to form methacrylic acid-allyloxyethyl ester (boiling point: 2 mmHg--64°-65° C., nD20 =1.4463, specific gravity d420 =0.982) in the yield of about 80%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
allyloxyethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

First, methacrylic acid was reacted with allyloxy ethanol in the presence of the catalyst of sulfuric acid by a usual esterification method to form allyloxyethyl methacrylate (boiling point=64° C.-65° C./2 mmHg, n20D=1.4463, specific gravity d20 4=0.982).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
allyloxy ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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